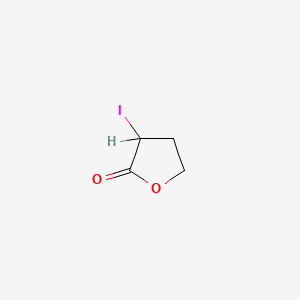

Dihydro-3-iodofuran-2(3H)-one

Description

Significance of γ-Butyrolactone Scaffolds in Organic and Medicinal Chemistry

The γ-butyrolactone, a five-membered heterocyclic ring with an ester group, is a foundational structure in both organic and medicinal chemistry. mdpi.comnih.gov This scaffold is considered a "privileged structure" because it appears in a wide array of natural products and synthetic molecules that exhibit significant biological activity. nih.govresearchgate.net The inherent stability of the five-membered lactone ring system makes it a reliable building block in complex molecular synthesis.

In the realm of medicine, numerous drugs containing the γ-butyrolactone moiety have received FDA approval for a variety of clinical applications. mdpi.comnih.gov These include treatments for cardiovascular diseases like high blood pressure and heart failure (e.g., spironolactone (B1682167) and eplerenone), as well as use as diuretics and anticancer agents. mdpi.com The versatility of the γ-butyrolactone framework is further demonstrated by its presence in compounds with anti-inflammatory, antibiotic, antifungal, immunosuppressive, and neuroprotective properties. nih.govjpccr.eujpccr.eu For instance, the α-methylene-γ-butyrolactone ring is a known pharmacophore in natural antifungal agents. mdpi.commdpi.com

Beyond pharmaceuticals, γ-butyrolactones are crucial intermediates in the synthesis of complex natural products and other biologically active compounds. mdpi.comajol.info Their utility as precursors stems from the various ways the lactone ring can be formed and modified, allowing chemists to construct diverse and intricate molecular architectures. researchgate.net

Overview of Halogenated γ-Butyrolactones as Synthetic Intermediates

Halogenated γ-butyrolactones are a particularly important subclass of lactone derivatives, serving as versatile intermediates in organic synthesis. rsc.orgmdpi.com The introduction of a halogen atom (such as iodine, bromine, or chlorine) onto the γ-butyrolactone core significantly influences the molecule's reactivity, making it a valuable precursor for creating a wide range of functionalized compounds.

Halolactonization, the process of forming a halogenated lactone from an unsaturated carboxylic acid, is a powerful and well-established cyclization reaction in modern halogen chemistry. mdpi.com These reactions are prized for their ability to control selectivity in the formation of heterocyclic structures. mdpi.com For example, iodolactonization is a classic method for producing γ-lactones. mdpi.com

The presence of the halogen atom provides a reactive handle for subsequent chemical transformations. It can be readily displaced by nucleophiles or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, thereby enabling the synthesis of complex molecular targets. The synthesis of α,α-difluoro-γ-butyrolactones, for instance, has been achieved through the hydrolysis of adducts formed from ethyl iododifluoroacetate and alkenes. researchgate.net Similarly, methods have been developed for opening cyclic ethers to produce haloalkanols, which are themselves important building blocks. rsc.org

Structural Context: Dihydro-3-iodofuran-2(3H)-one as an α-Iodo-γ-Butyrolactone Derivative

Dihydro-3-iodofuran-2(3H)-one, also known as 3-iodotetrahydrofuran-2-one or α-iodo-γ-butyrolactone, is a specific example of a halogenated γ-butyrolactone. parchem.commolaid.com Its structure consists of a saturated five-membered γ-butyrolactone ring with an iodine atom substituted at the alpha-position (C3), which is the carbon adjacent to the carbonyl group.

This compound serves as a key synthetic intermediate, particularly in the synthesis of pharmaceutical compounds. The iodine atom at the C3 position introduces distinct electronic and steric effects, enhancing the electrophilicity of the molecule. This heightened reactivity makes it a useful building block for introducing the γ-butyrolactone motif into larger, more complex structures. The synthesis of Dihydro-3-iodofuran-2(3H)-one can be achieved through the iodination of tetrahydrofuran (B95107) precursors. It is often used in radical reactions; for example, its reaction with alkenes can be initiated by triethylborane. conicet.gov.ar

Below is a table summarizing key properties of Dihydro-3-iodofuran-2(3H)-one.

| Property | Value |

| CAS Number | 128836-43-1, 31167-92-7 parchem.com |

| Molecular Formula | C₄H₅IO₂ parchem.com |

| Common Synonyms | 3-Iodooxolan-2-one, 3-Iodotetrahydrofuran-2-one, α-Iodo-γ-butyrolactone parchem.commolaid.com |

| Structure | Cyclic lactone with an iodine atom at the C3 position |

| Primary Application | Synthetic intermediate in pharmaceuticals |

Structure

3D Structure

Properties

CAS No. |

31167-92-7 |

|---|---|

Molecular Formula |

C4H5IO2 |

Molecular Weight |

211.99 g/mol |

IUPAC Name |

3-iodooxolan-2-one |

InChI |

InChI=1S/C4H5IO2/c5-3-1-2-7-4(3)6/h3H,1-2H2 |

InChI Key |

CXFBCWNSRKBIJU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C1I |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Dihydro 3 Iodofuran 2 3h One Transformations

Nucleophilic Substitution Reactions Involving the Iodine Moiety

The iodine atom at the α-position of the lactone is an excellent leaving group, facilitating nucleophilic substitution reactions (S_N2) at the C3 carbon. This pathway is a cornerstone for introducing diverse functional groups to the γ-butyrolactone scaffold.

The electrophilic character of the carbon atom bonded to the iodine allows for facile displacement by a wide range of nucleophiles. The general mechanism involves the backside attack of a nucleophile, leading to the inversion of stereochemistry at the α-carbon and the expulsion of an iodide ion. This reactivity is analogous to that of other α-halo ketones and esters, which are known to readily undergo substitution researchgate.net.

Common nucleophiles employed in these reactions include amines, cyanides, azides, and sulfur-containing compounds. For instance, the reaction with ammonia (B1221849) or primary amines can yield α-amino-γ-butyrolactones, although the reaction can be challenging to control. The primary amine product is often more nucleophilic than ammonia itself, which can lead to subsequent alkylations, yielding secondary and tertiary amine products youtube.comchemguide.co.uk. To achieve monosubstitution, a large excess of the ammonia nucleophile is typically required chemguide.co.uk.

The displacement of the iodide moiety provides a direct route to a variety of functionalized γ-butyrolactone derivatives, which are significant structural motifs in many biologically active molecules and natural products nih.govnih.gov. The synthesis of α-amino-γ-butyrolactones, for example, is of particular interest as these compounds are valuable chiral building blocks in medicinal chemistry nih.govgoogle.comresearchgate.net.

The following table summarizes representative nucleophilic substitution reactions for the formation of functionalized derivatives from Dihydro-3-iodofuran-2(3H)-one.

| Nucleophile | Reagent Example | Product Class | Significance |

|---|---|---|---|

| Amine | Ammonia (NH₃) | α-Amino-γ-butyrolactone | Precursor for pharmaceuticals and chiral ligands. |

| Azide | Sodium Azide (NaN₃) | α-Azido-γ-butyrolactone | Intermediate for α-amino lactones (via reduction) and triazoles. |

| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Thiophenyl-γ-butyrolactone | Used in the synthesis of complex natural products. |

| Cyanide | Sodium Cyanide (NaCN) | α-Cyano-γ-butyrolactone | Can be hydrolyzed to form a carboxylic acid or reduced to an amine. |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | α-Hydroxy-γ-butyrolactone | A common hydrolysis product. |

Radical Reactions Initiated by the Carbon-Iodine Bond

The relatively weak carbon-iodine bond (C-I) in Dihydro-3-iodofuran-2(3H)-one allows it to serve as an effective precursor for carbon-centered radicals upon homolytic cleavage. These radical intermediates can participate in a range of synthetically useful transformations.

Reductive dehalogenation, or deiodination in this case, replaces the iodine atom with a hydrogen atom, yielding the parent compound, Dihydrofuran-2(3H)-one (γ-butyrolactone). This transformation is commonly achieved through radical chain mechanisms libretexts.org. A radical initiator, such as azobisisobutyronitrile (AIBN), generates a radical that abstracts the iodine atom from the lactone, forming an α-carbonyl radical. This intermediate then abstracts a hydrogen atom from a hydrogen donor, like tributyltin hydride (Bu₃SnH), to furnish the final product and propagate the radical chain rsc.org.

The term "hydrolytic deiodination" in a non-enzymatic context is not a standard mechanistic descriptor. In biological systems, deiodinases catalyze the removal of iodine from thyroid hormones nih.govnih.gove-enm.org. In a purely chemical setting, the reaction of Dihydro-3-iodofuran-2(3H)-one with water would more likely proceed via a nucleophilic substitution (S_N2) pathway to yield α-hydroxy-γ-butyrolactone, rather than a reductive removal of iodine. True reductive deiodination requires a specific reducing agent and radical pathway.

Dihydro-3-iodofuran-2(3H)-one is an excellent substrate for atom-transfer radical (ATR) reactions. In these processes, the C-I bond is homolytically cleaved to generate an α-lactone radical, which can then add to unsaturated systems like alkenes or alkynes. This is followed by the transfer of an iodine atom from another molecule of the starting material to the newly formed radical, propagating the chain and yielding an addition or cyclization product.

These reactions provide powerful methods for forming new carbon-carbon bonds.

Atom Transfer Radical Addition (ATRA) : An intermolecular reaction where the α-lactone radical adds to a π-system.

Atom Transfer Radical Cyclization (ATRC) : An intramolecular variant where the radical precursor contains an appropriately positioned alkene or alkyne, leading to the formation of cyclic or bicyclic systems sioc-journal.cnacs.org. This method is particularly useful for constructing complex ring systems under mild conditions.

The following table outlines the key types of atom-transfer radical processes involving α-iodo lactones.

| Process Type | Reactant Partner | General Outcome | Mechanistic Feature |

|---|---|---|---|

| ATRA | External Alkene/Alkyne | Intermolecular C-C bond formation. | Radical addition followed by iodine atom transfer. |

| ATRC | Internal Alkene/Alkyne | Formation of a new ring system (e.g., bicyclic lactones). | Intramolecular radical cyclization followed by iodine atom transfer. |

Lactone Ring Reactivity

The γ-butyrolactone ring is a five-membered cyclic ester, and its reactivity is characteristic of this functional group, primarily involving nucleophilic attack at the carbonyl carbon. The presence of the α-iodo substituent can influence the rate of these reactions through inductive effects but does not fundamentally alter the reaction pathways.

The most common reaction of the lactone ring is hydrolysis, which leads to ring-opening. This can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process involving the attack of a strong nucleophile, such as a hydroxide ion, on the carbonyl carbon. This is followed by the elimination of the alkoxide, which is protonated in a subsequent step to yield the salt of γ-hydroxy-α-iodo-butyric acid.

Acid-Catalyzed Hydrolysis : This is a reversible equilibrium process. The carbonyl oxygen is first protonated, which activates the carbonyl carbon towards attack by a weak nucleophile like water. The subsequent ring-opening yields γ-hydroxy-α-iodo-butyric acid.

The stability of the five-membered lactone ring is significant, and under neutral conditions, the ring-closed form is heavily favored over the open-chain hydroxy acid wikipedia.org.

The table below summarizes the conditions and outcomes for the primary reactivity of the lactone ring.

| Condition | Mechanism | Product | Key Characteristics |

|---|---|---|---|

| Aqueous Base (e.g., NaOH) | Nucleophilic Acyl Substitution (Saponification) | Sodium γ-hydroxy-α-iodo-butyrate | Irreversible; proceeds via a tetrahedral intermediate. |

| Aqueous Acid (e.g., H₃O⁺) | Acid-Catalyzed Nucleophilic Acyl Substitution | γ-Hydroxy-α-iodo-butyric acid | Reversible; equilibrium between lactone and open-chain acid. |

α-Deprotonation and Subsequent Carbon-Carbon Bond Forming Reactions

The carbon atom alpha to the carbonyl group in lactones can be deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). wikipedia.org In the case of Dihydro-3-iodofuran-2(3H)-one, the situation is complex. The proton at the C3 position (α-position) is replaced by an iodine atom. While this removes the possibility of direct deprotonation at this site, the iodine atom itself can act as a leaving group in nucleophilic substitution reactions. youtube.com

However, the protons at the C4 position are also activated and could potentially be removed. More significantly, the C-I bond at the α-position is susceptible to reactions that form new carbon-carbon bonds. An analogous transformation involves the anionic activation of ε-caprolactone with LDA, followed by electrophilic substitution with iodine chloride to synthesize α-iodo-ε-caprolactone. researchgate.net For Dihydro-3-iodofuran-2(3H)-one, reactions with organometallic reagents or enolates could lead to substitution of the iodine atom, thus forming a new C-C bond at the α-position. Such reactions are a cornerstone of organic synthesis for building molecular complexity. youtube.com

Ring-Opening and Polymerization Pathways

Ring-opening polymerization (ROP) is a primary method for converting cyclic esters into polyesters. libretexts.org This process is driven by the release of ring strain inherent in the lactone monomer. libretexts.org γ-Butyrolactone can undergo ROP to form poly(γ-butyrolactone), also known as poly(4-hydroxybutyrate). wikipedia.org The polymerization can be initiated by various methods, including anionic, cationic, and coordination-insertion mechanisms. libretexts.orgresearchgate.net

The presence of an iodine atom at the α-position introduces functionality into the polymer chain. Research on the ROP of a similar monomer, α-iodo-ε-caprolactone, has shown that both homopolymerization and random copolymerization with ε-caprolactone are achievable using tin(II) 2-ethylhexanoate (B8288628) as a catalyst. researchgate.net This suggests that Dihydro-3-iodofuran-2(3H)-one could serve as a monomer for producing functionalized aliphatic polyesters. The resulting iodinated polymer would have reactive sites along its backbone, allowing for post-polymerization modification. Enzymatic pathways, which are crucial in the polymerization and degradation of polyesters like poly(ε-caprolactone), could also be explored for this monomer. nih.gov

Table 2: Initiators/Catalysts for Lactone Ring-Opening Polymerization

| Catalyst Type | Example(s) | Mechanism |

|---|---|---|

| Anionic | Alkoxides | Nucleophilic attack by an initiator opens the ring, creating a new alkoxide to propagate the chain. libretexts.org |

| Coordination | Tin(II) octoate, Aluminum alkoxides | Monomer coordinates to the metal center before insertion into the metal-alkoxide bond. researchgate.netrsc.org |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs), Guanidines | Activation of the monomer or the initiator through non-covalent interactions. wmich.edunih.gov |

| Enzymatic | Lipases | Biocatalytic ring-opening and chain propagation. nih.gov |

Mechanistic Elucidation of Key Transformations

Understanding the precise mechanisms of these reactions is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Computational Studies on Reaction Pathways (e.g., DFT analysis of iodocyclization)

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms in organic chemistry. wmich.edursc.org The formation of Dihydro-3-iodofuran-2(3H)-one typically occurs via iodolactonization, an intramolecular electrophilic cyclization of an unsaturated carboxylic acid. wikipedia.org Computational studies on halolactonization have provided deep insights into the reaction pathway. nih.gov

DFT calculations have been used to compare different potential mechanisms. For instance, in the related fluorocyclization of unsaturated carboxylic acids, DFT studies have evaluated a "cyclization first, fluorination later" pathway against a "fluorination first, cyclization later" mechanism, revealing that the selectivity is mechanism-dependent. nih.govnih.gov For iodolactonization, the mechanism is understood to involve the formation of a bridged iodonium (B1229267) ion intermediate after the alkene attacks an electrophilic iodine source. youtube.com The carboxylate then acts as an intramolecular nucleophile, attacking the iodonium ion to close the ring. youtube.comwikipedia.org DFT calculations can model the transition states and intermediates of this process, helping to rationalize observed stereoselectivities and reaction rates. nih.gov

Experimental Mechanistic Probes (e.g., isotopic labeling for dehalogenation)

Isotopic labeling is a classic experimental technique used to trace the path of atoms through a chemical reaction, thereby elucidating the mechanism. wikipedia.org This method involves replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing 1H with 2H or 12C with 13C) and then determining the position of the label in the product. wikipedia.orgmcnallygroup.org

For transformations of Dihydro-3-iodofuran-2(3H)-one, particularly reductive dehalogenation, isotopic labeling could provide critical mechanistic information. For example, if the dehalogenation is performed using a reducing agent like sodium borohydride, one could use its deuterated analogue, sodium borodeuteride (NaBD4), as the reductant. The position of the deuterium (B1214612) atom in the resulting γ-butyrolactone product would reveal whether the reduction occurs via a direct SN2-type displacement of iodide by a deuteride (B1239839) ion or through a radical mechanism. While specific isotopic labeling studies on the dehalogenation of Dihydro-3-iodofuran-2(3H)-one are not widely reported, the principles of this technique are broadly applicable for probing such reaction pathways. mcnallygroup.org

Synthetic Utility and Applications of Dihydro 3 Iodofuran 2 3h One As an Organic Building Block

Role in the Synthesis of Complex Molecules and Natural Products

The inherent reactivity of dihydro-3-iodofuran-2(3H)-one makes it an excellent starting material for the construction of intricate molecular architectures, including those found in biologically active natural products. Its utility stems from its ability to facilitate the introduction of specific functionalities and to serve as a scaffold for building more complex ring systems.

Introduction of Chiral Centers and Functional Groups

A key application of dihydro-3-iodofuran-2(3H)-one lies in its role in stereoselective synthesis. The iodolactone can be prepared through the iodolactonization of γ,δ-unsaturated carboxylic acids. chemistnotes.comoup.com This reaction proceeds via an iodonium (B1229267) ion intermediate, and the subsequent intramolecular cyclization can be influenced by chiral catalysts to yield enantiomerically enriched products. For instance, the use of chiral squaramides as organocatalysts in the asymmetric iodolactonization of certain unsaturated carboxylic acids has been shown to produce δ-lactones with high enantiomeric excess (up to 96% ee). nih.gov

The iodine atom in dihydro-3-iodofuran-2(3H)-one is a versatile functional group that can be readily displaced or transformed. This allows for the introduction of a wide range of substituents at the α-position, a common strategy in the synthesis of natural products and their analogues.

Construction of Fused or Polycyclic Ring Systems

Dihydro-3-iodofuran-2(3H)-one serves as a valuable precursor for the construction of more complex ring structures, including fused and polycyclic systems. These structural motifs are prevalent in a vast number of natural products. ucalgary.caqmul.ac.uk The reactivity of the iodolactone allows it to participate in various cyclization and annulation reactions. For example, the furan (B31954) ring itself is a common core in many natural products, and derivatives of dihydro-3-iodofuran-2(3H)-one can be used to construct such heterocyclic systems. nih.gov Furthermore, the development of novel synthetic methodologies, such as two-fold C-H/C-H cross-coupling reactions catalyzed by rhodium, provides pathways to build polycyclic heteroaromatic molecules from simpler precursors, a strategy that could potentially be adapted for derivatives of dihydro-3-iodofuran-2(3H)-one. pku.edu.cnchemrxiv.org

Precursor to Other Value-Added Chemicals

The synthetic utility of dihydro-3-iodofuran-2(3H)-one extends beyond the synthesis of complex final targets to its role as a precursor for other important chemical intermediates. Its ability to undergo a variety of transformations makes it a key starting material for generating a diverse library of functionalized molecules.

Derivatization via Cross-Coupling Reactions (e.g., Pd-catalyzed, Cu-catalyzed)

The carbon-iodine bond in dihydro-3-iodofuran-2(3H)-one is highly susceptible to participation in transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki and Heck couplings, are powerful tools for forming new carbon-carbon bonds. researchgate.netorganic-chemistry.org These reactions allow for the introduction of a wide range of aryl, vinyl, and alkyl groups at the α-position of the lactone. For instance, 2,5-disubstituted 3-iodofurans can be prepared through palladium- or copper-catalyzed cross-coupling reactions. researchgate.netderpharmachemica.com

Copper-catalyzed reactions also play a significant role in the derivatization of iodo-lactones. thieme-connect.de These reactions can be used to form carbon-heteroatom bonds, further expanding the diversity of accessible compounds. acs.org The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. mdpi.com

| Catalyst System | Reactant | Product Type | Reference |

| Palladium/Copper | (Z)-β-bromoenol acetates and terminal alkynes followed by iodocyclization | 3-Iodofuran derivatives | |

| Palladium | 1,3-Dicarbonyl compounds and alkenyl bromides | Functionalized furans | mdpi.com |

| Copper | Sulfonyl hydrazides and 3-aminoindazoles | N-alkoxyphthalimide products | nih.gov |

| Rhodium | N-(hetero)-arylimidazolium salts and (hetero)arenes | Polycyclic heteroaromatic molecules | pku.edu.cn |

Formation of α-Substituted γ-Butyrolactones

Dihydro-3-iodofuran-2(3H)-one is an excellent starting material for the synthesis of a variety of α-substituted γ-butyrolactones. The γ-butyrolactone moiety is a common structural feature in many biologically active compounds and natural products. organic-chemistry.orgpharmatutor.org The iodine atom can be substituted by a wide range of nucleophiles, leading to the formation of diverse derivatives. This straightforward substitution provides access to a library of compounds that can be screened for various biological activities. For example, substituted γ-butyrolactones have been synthesized and evaluated for their analgesic properties. derpharmachemica.com

Strategic Importance in Medicinal Chemistry and Materials Science Building Blocks

The versatility of dihydro-3-iodofuran-2(3H)-one as a synthetic intermediate translates directly to its strategic importance in both medicinal chemistry and materials science.

In medicinal chemistry, the furan and γ-butyrolactone cores are present in numerous pharmaceuticals. derpharmachemica.com The ability to readily functionalize the dihydro-3-iodofuran-2(3H)-one scaffold allows for the rapid generation of compound libraries for drug discovery programs. researchgate.net For instance, furan derivatives have been investigated for their potential as antimicrobial and anticancer agents. The synthesis of various γ-butyrolactone derivatives has also been pursued for their potential neuropharmacological activity. pharmatutor.org

In materials science, functionalized heterocyclic compounds are of interest for the development of new materials with specific electronic or optical properties. The ability to introduce various substituents onto the furan ring through reactions of dihydro-3-iodofuran-2(3H)-one opens up possibilities for creating novel organic materials.

Design of Pharmacophores through Functionalization

In medicinal chemistry, a pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target to trigger or block its biological response. The design and synthesis of molecules that fit a specific pharmacophore model are a cornerstone of rational drug design. Dihydro-3-iodofuran-2(3H)-one serves as a valuable scaffold in this context due to its inherent structural features and the potential for diverse functionalization.

The furanone core itself is a common motif in many biologically active natural products and synthetic compounds. monash.edu The lactone moiety contains a carbonyl group which can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The saturated, sp³-rich furanone ring provides a defined three-dimensional geometry, which is increasingly recognized as a desirable feature in drug candidates to improve properties such as solubility and to avoid the pitfalls of "flatland" molecules with high planarity. nih.gov

The true synthetic versatility of Dihydro-3-iodofuran-2(3H)-one in pharmacophore design lies in the reactivity of the carbon-iodine bond. The iodine atom can be readily substituted or used in a variety of carbon-carbon bond-forming reactions, such as the Suzuki or Heck cross-coupling reactions. molaid.com This allows for the introduction of a wide array of functional groups at the 3-position of the furanone ring. By strategically choosing the group to be introduced, medicinal chemists can systematically probe the chemical space around the scaffold to match the requirements of a target pharmacophore. For instance, the introduction of aromatic rings can satisfy hydrophobic or aromatic interaction points, while the addition of amine or carboxyl groups can introduce further hydrogen bonding or ionic interaction capabilities.

The functionalization of the Dihydro-3-iodofuran-2(3H)-one scaffold enables the generation of a library of diverse molecules. Each derivative, featuring a different substituent at the C-3 position, presents a unique set of pharmacophoric features. This approach allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds to enhance their potency and selectivity for a biological target.

Table 1: Potential Pharmacophoric Features via Functionalization of Dihydro-3-iodofuran-2(3H)-one

| Functional Group Introduced at C-3 (via C-I bond) | Potential Pharmacophoric Feature |

| Phenyl or other aryl groups | Hydrophobic, Aromatic Ring |

| Alkyl chains | Hydrophobic |

| Amino groups (-NH2, -NHR, -NR2) | Hydrogen Bond Donor/Acceptor, Positive Ionizable |

| Carboxyl groups (-COOH) | Hydrogen Bond Donor/Acceptor, Negative Ionizable |

| Hydroxyl groups (-OH) | Hydrogen Bond Donor/Acceptor |

This table is illustrative of the potential modifications and resulting pharmacophoric features that can be achieved through the functionalization of Dihydro-3-iodofuran-2(3H)-one.

Precursors for Polymer Synthesis

The unique chemical structure of Dihydro-3-iodofuran-2(3H)-one also makes it an interesting candidate as a monomer for the synthesis of novel polymers. The furanone ring system and the iodine substituent offer distinct pathways for polymerization, potentially leading to materials with unique properties. Furan-based polymers, in general, are gaining attention as they can often be derived from renewable biomass resources. ncsu.edu

One major route for the polymerization of Dihydro-3-iodofuran-2(3H)-one is through the ring-opening polymerization (ROP) of the lactone ring. Lactones are well-known monomers for the synthesis of polyesters, a major class of commercial polymers. The ROP of the γ-butyrolactone ring in Dihydro-3-iodofuran-2(3H)-one would lead to a polyester (B1180765) with a repeating unit containing an iodine atom pendant to the polymer backbone. This process can be initiated by various catalytic systems, including organocatalysts, which offers a green chemistry approach. google.comrsc.orgrsc.org The resulting iodinated polyester would be a functional polymer, where the iodine atoms can be further modified post-polymerization to introduce other functionalities, thereby tuning the material's properties for specific applications.

Alternatively, the iodine atom itself can be the site of polymerization. For example, through coupling reactions, it might be possible to link monomer units together. While less common for direct polymerization, the reactivity of the C-I bond could be exploited in polycondensation or other step-growth polymerization methods.

The synthesis of polymers from furanone-based monomers has been demonstrated. For instance, dihydro-5-hydroxyl furan-2-one has been converted into its acrylic derivative and subsequently polymerized through free and controlled radical polymerization methods. monash.edu Similarly, 2,3-dihydrofuran (B140613) can undergo cationic polymerization to produce a high-strength thermoplastic. nih.gov These examples highlight the potential of the furanone scaffold in polymer science. The presence of the iodine atom in Dihydro-3-iodofuran-2(3H)-one adds a layer of functionality that could be leveraged to create advanced materials.

Table 2: Potential Polymerization Pathways for Dihydro-3-iodofuran-2(3H)-one

| Polymerization Method | Reactive Site | Resulting Polymer Type | Potential Properties |

| Ring-Opening Polymerization (ROP) | Lactone ring | Functional Polyester | Biodegradable, modifiable backbone |

| Polycondensation | Carbon-Iodine bond and another functional group | Various (e.g., Polyethers, Polyamides) | Thermally stable, specific functionalities |

| Post-polymerization functionalization of ROP polymer | Pendant Iodine atoms | Modified Polyester | Tunable properties (e.g., solubility, reactivity) |

This table outlines the prospective polymerization strategies for Dihydro-3-iodofuran-2(3H)-one and the characteristics of the potential polymeric products.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis of Structure and Purity (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the identity and purity of Dihydro-3-iodofuran-2(3H)-one. Analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data provides a unique fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework. In ¹H NMR, the protons on the furanone ring exhibit distinct chemical shifts and coupling patterns. The proton at the C3 position, bonded to the same carbon as the iodine atom, is expected to be significantly deshielded due to iodine's electronegativity. Similarly, in the ¹³C NMR spectrum, the C3 carbon experiences a downfield shift. The carbonyl carbon (C2) typically appears at the most downfield position, around 170-175 ppm. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. A strong absorption band characteristic of the lactone carbonyl (C=O) group is expected in the range of 1750-1780 cm⁻¹. Another key vibrational mode is the C-I stretch, which is typically observed at lower frequencies, around 500-600 cm⁻¹.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would confirm the compound's molecular mass. Common fragmentation pathways for γ-butyrolactones include the loss of CO and CO₂ fragments. The presence of iodine would also be indicated by its characteristic isotopic pattern if high-resolution mass spectrometry is used.

The following table summarizes the expected spectroscopic data for Dihydro-3-iodofuran-2(3H)-one based on typical values for γ-butyrolactones and iodinated organic compounds.

| Spectroscopic Technique | Feature | Expected Value / Observation |

| ¹H NMR | δ (ppm) for H at C3 | ~4.5 ppm (multiplet) |

| δ (ppm) for H₂ at C4 | ~2.5-3.0 ppm (multiplet) | |

| δ (ppm) for H₂ at C5 | ~4.3-4.6 ppm (multiplet) | |

| ¹³C NMR | δ (ppm) for C=O (C2) | ~174 ppm |

| δ (ppm) for C-I (C3) | ~20-30 ppm | |

| δ (ppm) for CH₂ (C4) | ~35-45 ppm | |

| δ (ppm) for CH₂-O (C5) | ~65-75 ppm | |

| IR Spectroscopy | ν (cm⁻¹) for C=O | 1750-1780 cm⁻¹ (strong) |

| ν (cm⁻¹) for C-I | 500-600 cm⁻¹ | |

| Mass Spectrometry | m/z | M⁺ peak at ~212 |

| Fragmentation | Peaks corresponding to [M-I]⁺, [M-CO]⁺ |

**5.2. Computational Chemistry for Structural and Electronic Properties

Computational chemistry provides deep insights into the molecule's three-dimensional structure, electronic landscape, and the energetics of its chemical transformations. Methods like Density Functional Theory (DFT) are commonly employed for these studies. rsc.org

The five-membered γ-butyrolactone ring is not planar. Computational models are used to determine its most stable conformation, which is typically a puckered 'envelope' or 'twist' form to minimize steric and torsional strain. The iodine atom at the C3 position makes this carbon a stereocenter, meaning Dihydro-3-iodofuran-2(3H)-one exists as a pair of enantiomers: (R)-Dihydro-3-iodofuran-2(3H)-one and (S)-Dihydro-3-iodofuran-2(3H)-one. Computational methods can calculate the relative energies of different conformations and help in assigning the absolute configuration when combined with experimental data, such as through DP4+ analysis. rsc.org

Understanding the electronic structure is key to predicting reactivity.

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the electrostatic potential on the molecule's surface. For Dihydro-3-iodofuran-2(3H)-one, regions of negative potential (red/yellow) are expected around the highly electronegative oxygen atoms of the carbonyl and ether groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms. This analysis helps in predicting sites for noncovalent interactions. nist.gov

Natural Bond Orbital (NBO) Analysis : NBO analysis transforms the complex molecular orbitals into localized orbitals that align with classical Lewis structures (bonds, lone pairs). mdpi.com This method quantifies charge distribution and analyzes donor-acceptor interactions, such as the delocalization of electron density from an oxygen lone pair (donor) into an adjacent anti-bonding orbital (acceptor). These interactions stabilize the molecule and influence its reactivity. nist.govmdpi.com

Computational chemistry is a powerful tool for modeling reaction mechanisms. For Dihydro-3-iodofuran-2(3H)-one, this is particularly relevant for understanding its synthesis via iodolactonization. DFT calculations can map the entire reaction pathway, identifying key intermediates and, crucially, the transition state structures. researchgate.net By calculating the activation energies associated with these transition states, researchers can gain insights into reaction kinetics and regioselectivity. researchgate.net For example, modeling can clarify the mechanism of iodine activation and the subsequent intramolecular cyclization that forms the lactone ring. researchgate.net

Theoretical Studies on Iodinated γ-Butyrolactone Derivatives

Theoretical studies are not limited to a single molecule but extend to the entire class of iodinated γ-butyrolactone derivatives. These studies provide a broader understanding of how the iodine substituent influences the structural, electronic, and biological properties of the γ-butyrolactone scaffold. Computational approaches like DFT and ab initio molecular dynamics (AIMD) are used to investigate solvent effects, coordination chemistry, and optical properties of these compounds. rsc.org Docking studies are also employed to model the interaction of these lactones with biological targets, such as enzymes, which can guide the design of new therapeutic agents. Furthermore, theoretical calculations are essential for elucidating the mechanisms of complex reactions, including oxidative ring contractions and cycloadditions, where iodinated intermediates play a key role.

Future Research Directions and Challenges

Development of More Sustainable and Green Synthetic Methods

The synthesis of γ-butyrolactones has been a focal point for chemists, with recent efforts pivoting towards greener and more efficient methodologies. researchgate.netnih.gov Future research is increasingly directed at overcoming the limitations of classical synthetic routes, which often involve harsh conditions and reactive intermediates with limited functional group tolerance. rsc.org

A primary challenge is the replacement of conventional reagents with more environmentally benign alternatives. Promising avenues include:

Catalytic Systems: There is a significant push to develop novel catalytic methods. This includes the use of heterogeneous photocatalysts like mesoporous graphitic carbon nitride (mpg-CN) in combination with Ni(II) salts for coupling reactions under visible light. rsc.org Another green approach involves using a dried Dowex H+/NaX (X = Br, I) system for the ring-opening of cyclic ethers to form haloalkanols, which are precursors to lactones. rsc.org The use of β-cyclodextrin as a reusable catalyst in water presents a biomimetic and eco-friendly procedure for synthesizing furanone derivatives. lookchem.com

Metal-Free Conditions: Moving away from transition metal catalysts, which can be toxic and expensive, is a key goal. Iodine-mediated reactions, for instance, offer a simpler and operationally efficient alternative for lactonization. ajol.info The use of molecular iodine as an inexpensive, low-toxicity catalyst for cyclization reactions under solvent-free conditions at ambient temperature is a practical alternative to existing protocols. vhu.edu.vn

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Multicomponent reactions (MCRs) represent a powerful strategy for achieving this, allowing for the one-pot synthesis of complex lactone structures from simple, readily available precursors. mdpi.com

The table below summarizes some emerging sustainable synthetic strategies relevant to γ-butyrolactone synthesis.

| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Potential Advantages |

| Photocatalysis | Utilizes visible light to drive reactions. | Mesoporous graphitic carbon nitride (mpg-CN) with Ni(II) salts. rsc.org | Energy-efficient, mild reaction conditions. rsc.org |

| Heterogeneous Catalysis | Employs solid-phase catalysts that are easily separated and recycled. | Dowex H+/NaX system. rsc.org | Improved sustainability, simplified purification. rsc.org |

| Biomimetic Catalysis | Uses catalysts that mimic biological enzymes, often in aqueous media. | β-cyclodextrin in water. lookchem.com | Environmentally friendly, potential for high selectivity. lookchem.com |

| Metal-Free Iodocyclization | Employs molecular iodine or N-iodosuccinimide (NIS) for cyclization. | I₂ in DMSO. ajol.info | Avoids transition metal contamination, operationally simple. ajol.info |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Dihydro-3-iodofuran-2(3H)-one possesses a versatile structure, with the iodine atom serving as a handle for a variety of chemical transformations. While its use in standard cross-coupling reactions like Suzuki, Heck, and Sonogashira is established, future research will likely focus on uncovering more unconventional reactivity. thieme-connect.com

Key areas for exploration include:

Domino and Cascade Reactions: Designing sequences where multiple bond-forming events occur in a single pot from the iodo-lactone precursor can significantly enhance synthetic efficiency. This could involve an initial coupling reaction followed by an intramolecular cyclization or rearrangement. researchgate.net

Photoredox Catalysis: The application of visible-light photoredox catalysis can enable novel transformations by generating radical intermediates from the C-I bond under mild conditions. This could lead to new C-C and C-heteroatom bond-forming reactions that are not accessible through traditional thermal methods. mdpi.com

Dyotropic Rearrangements: Investigating complex rearrangements, such as the strain-driven dyotropic rearrangements observed in related β-lactone systems, could unlock pathways to structurally diverse γ-butyrolactones with high stereospecificity. researchgate.net

Electrophilic Cyclizations: The use of iodine monochloride (ICl) and other electrophilic iodine sources has proven effective for synthesizing a variety of iodine-containing heterocycles. thieme-connect.com Further exploration of the electrophilic activation of Dihydro-3-iodofuran-2(3H)-one could lead to new cyclization patterns and the formation of novel polycyclic systems.

Expansion of Synthetic Applications in Complex Chemical Synthesis

The γ-butyrolactone motif is a privileged structure found in over 13,000 natural products, many of which exhibit significant biological activity. lookchem.comajol.infonih.gov Dihydro-3-iodofuran-2(3H)-one is a valuable building block for accessing these complex molecules. acs.orgrsc.org

Future research will focus on:

Total Synthesis of Natural Products: Applying the novel reactivity patterns of Dihydro-3-iodofuran-2(3H)-one to the total synthesis of complex natural products, such as those with antifungal or anti-inflammatory properties, remains a significant goal. researchgate.netmdpi.com The ability to functionalize the lactone core via its iodo-substituent is critical for building molecular complexity. thieme-connect.com

Medicinal Chemistry and Drug Discovery: The development of new synthetic methodologies will facilitate the creation of libraries of novel γ-butyrolactone analogues. For instance, synthetic β-aryl-δ-iodo-γ-butyrolactones have shown bactericidal activity. mdpi.com These libraries can be screened for a wide range of pharmacological activities, potentially leading to new therapeutic agents. nih.govresearchgate.net

Diversity-Oriented Synthesis: Using Dihydro-3-iodofuran-2(3H)-one as a starting point, diversity-oriented synthesis strategies can be employed to rapidly generate a wide array of skeletally diverse molecules. This approach is crucial for exploring chemical space and identifying new bioactive compounds. researchgate.net

The following table highlights examples of biologically active compound classes containing the γ-butyrolactone scaffold, representing potential targets for syntheses utilizing Dihydro-3-iodofuran-2(3H)-one.

| Compound Class | Biological Activity | Source/Example |

| A-factor type | Plant growth regulators. researchgate.net | Natural products. researchgate.net |

| Aryl substituted γ-lactones | Cancer preventive, anti-inflammatory. ajol.info | Synthetic derivatives. ajol.info |

| α-methylene-γ-butyrolactones | Antifungal, antibacterial. mdpi.comresearchgate.net | Natural and synthetic. mdpi.comresearchgate.net |

| β-aryl-δ-iodo-γ-butyrolactone | Bactericidal. mdpi.com | Synthetic derivative. mdpi.com |

Advanced Computational Design of Derivatives with Tailored Properties and Reactivity

Computational chemistry provides powerful tools for accelerating research by predicting molecular properties and reaction outcomes. The application of these methods to Dihydro-3-iodofuran-2(3H)-one and its derivatives is a burgeoning field.

Future directions include:

Mechanism Elucidation: Combining experimental studies with Density Functional Theory (DFT) calculations can provide deep mechanistic insights into reactions involving iodo-lactones. vhu.edu.vn This understanding is crucial for optimizing reaction conditions and predicting the outcomes of new transformations.

Predictive Modeling for Reactivity: Computational models can be developed to predict the reactivity of various Dihydro-3-iodofuran-2(3H)-one derivatives in different chemical environments. This can guide the selection of substrates and reagents for achieving desired synthetic outcomes.

In Silico Design of Bioactive Molecules: DFT and other molecular modeling techniques can be used to design novel γ-butyrolactone derivatives with tailored electronic and steric properties. acs.org By correlating these properties with biological activity, it is possible to rationally design new drug candidates with enhanced potency and selectivity, as has been explored for antifungal derivatives. researchgate.net

Structure-Property Relationships: Advanced computational methods can help establish clear structure-property relationships. For example, calculations can clarify how different substituents on the lactone ring influence its stability, reactivity, and interactions with biological targets. acs.org

Q & A

Q. Key Considerations :

- Steric effects : Bulky substituents may hinder iodination; optimize solvent polarity (e.g., DMF vs. THF) to enhance reactivity.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Basic: How can spectroscopic and crystallographic methods characterize dihydro-3-iodofuran-2(3H)-one?

Methodological Answer:

- NMR :

- ¹H NMR : The iodine atom’s inductive effect deshields adjacent protons. For example, the 3-H proton may appear as a singlet at δ 4.5–5.0 ppm, similar to 3-substituted dihydrofuranones .

- ¹³C NMR : The carbonyl (C=O) resonates at ~175 ppm, while the iodinated carbon (C3) appears at ~95 ppm due to spin-orbit coupling .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis (e.g., Mo Kα radiation) resolves bond lengths (C=O ≈ 1.20 Å, C–I ≈ 2.10 Å) and dihedral angles .

- IR : A strong C=O stretch at ~1770 cm⁻¹ and C–I vibration at ~500 cm⁻¹ .

Advanced: What governs the regioselectivity of iodine introduction in dihydrofuran-2(3H)-one derivatives?

Methodological Answer:

Regioselectivity depends on:

- Electronic factors : Electron-rich positions (e.g., α to carbonyl) are more susceptible to electrophilic attack. Iodine preferentially substitutes at C3 due to resonance stabilization of the intermediate carbocation .

- Steric environment : Bulky groups at C4 or C5 may divert iodination to less hindered positions. Computational studies (DFT) can predict reactivity by mapping electrostatic potential surfaces .

- Catalytic mediation : Lewis acids like FeCl₃ can direct iodination to specific sites by coordinating with carbonyl oxygen .

Case Study : In 3,3-dichloro-5-ethyldihydrofuran-2(3H)-one, steric hindrance from the ethyl group limits substitution to C3 .

Advanced: How can computational modeling predict the reactivity of dihydro-3-iodofuran-2(3H)-one in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G* to determine transition states and activation energies. The C–I bond dissociation energy (~50 kcal/mol) indicates susceptibility to SN2 reactions .

- Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic attack sites by examining LUMO localization. For dihydro-3-iodofuran-2(3H)-one, the LUMO is concentrated at C3, favoring nucleophilic substitution .

- Solvent Effects : PCM models simulate solvent polarity’s impact. Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating reactions with amines or thiols .

Advanced: What challenges arise in analyzing stereochemical outcomes of dihydro-3-iodofuran-2(3H)-one derivatives?

Methodological Answer:

- Chiral Centers : Iodination at C3 creates a stereogenic center. Use chiral HPLC (e.g., Chiralpak IA column) or Mosher’s ester method to resolve enantiomers .

- Racemization Risk : Heating during synthesis may racemize the product. Monitor optical rotation ([α]D) and employ low-temperature conditions (e.g., –20°C) .

- Crystallographic Validation : X-ray data (e.g., Flack parameter) confirm absolute configuration. For example, (R)-3-iodo derivatives show distinct packing patterns in crystal lattices .

Advanced: How is dihydro-3-iodofuran-2(3H)-one utilized in medicinal chemistry research?

Methodological Answer:

- Pharmacophore Design : The iodine atom enhances lipophilicity (logP ≈ 2.5) and bioavailability. Docking studies (AutoDock Vina) assess binding to target proteins (e.g., kinases) .

- Prodrug Synthesis : Iodine’s leaving-group ability enables conjugation with bioactive moieties. For example, coupling with thiazole amines via Suzuki-Miyaura cross-coupling yields antitumor candidates .

- Metabolic Stability : Radiolabeled (¹²⁵I) derivatives track in vivo distribution using SPECT imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.